N-Carboxylate Melatonin Ethyl Ester

Vue d'ensemble

Description

N-Carboxylate Melatonin Ethyl Ester is a derivative of melatonin, a hormone primarily released by the pineal gland that regulates the sleep-wake cycle

Applications De Recherche Scientifique

N-Carboxylate Melatonin Ethyl Ester is used in scientific research for its potential biological activities and as a precursor in the synthesis of other melatonin derivatives. Its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and as a tool to investigate melatonin-related pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the regulation of sleep and circadian rhythms.

Industry: Utilized in the production of pharmaceuticals and as a research chemical in various industrial applications.

Mécanisme D'action

Target of Action

N-Carboxylate Melatonin Ethyl Ester is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Melatonin is known to interact with melatonin receptors, which are involved in the regulation of circadian rhythms and immune activities

Biochemical Pathways

It is used in the preparation of 6-hydroxymelatonin , a human metabolite of melatonin . Melatonin is involved in many physiological processes, including the regulation of circadian rhythms and immune activities . It is synthesized mainly from the metabolism of tryptophan via serotonin .

Result of Action

Given its use in the preparation of 6-hydroxymelatonin , it may share some of the effects of melatonin, which include the regulation of circadian rhythms and immune activities .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-Carboxylate Melatonin Ethyl Ester are not well-studied. It is known that melatonin, a related compound, interacts with various enzymes, proteins, and other biomolecules. For instance, in mulberry leaves, two proteins, MaASMT4 and MaASMT20, were found to catalyze the conversion of N-acetylserotonin to melatonin

Cellular Effects

Melatonin, a related compound, has been shown to have significant effects on various types of cells and cellular processes . It is possible that this compound may have similar effects, but this has not been confirmed.

Molecular Mechanism

It is known that melatonin, a related compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It is known that melatonin, a related compound, has been studied in animal models, and its effects vary with different dosages

Metabolic Pathways

It is known that melatonin, a related compound, is involved in various metabolic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Carboxylate Melatonin Ethyl Ester can be synthesized through the esterification of melatonin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: N-Carboxylate Melatonin Ethyl Ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of melatonin and ethanol. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or different esters.

Major Products: The major products formed from these reactions include melatonin, ethanol, and various substituted derivatives depending on the specific reagents used.

Comparaison Avec Des Composés Similaires

Melatonin: The parent compound, primarily involved in regulating sleep-wake cycles.

N-Acetyl-5-hydroxytryptamine: Another melatonin derivative with similar biological activities.

3-Indoleacetic Acid: A plant hormone with structural similarities to melatonin.

Uniqueness: N-Carboxylate Melatonin Ethyl Ester is unique due to its ester functional group, which imparts different chemical reactivity and potential biological activities compared to its parent compound, melatonin. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

N-Carboxylate Melatonin Ethyl Ester (NCMEE) is a derivative of melatonin, a well-known indoleamine primarily produced by the pineal gland. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicine, biology, and chemistry. This article delves into the biological activity of NCMEE, examining its mechanisms of action, biochemical properties, and therapeutic implications, supported by case studies and research findings.

Receptor Interactions

NCMEE, like melatonin, interacts with specific melatonin receptors (MT1 and MT2), which are G-protein coupled receptors involved in regulating circadian rhythms and various physiological processes. These receptors modulate intracellular signaling pathways that impact cellular functions such as sleep regulation and immune response .

Antioxidant Activity

One of the most significant biological activities of NCMEE is its antioxidant properties. Melatonin and its derivatives, including NCMEE, scavenge free radicals and reduce oxidative stress. This action is crucial for protecting cells from oxidative damage, particularly in neurodegenerative diseases where oxidative stress plays a pivotal role . The compound's mechanism involves direct interaction with reactive oxygen species (ROS) and enhancement of antioxidant enzyme activities .

NCMEE exhibits several biochemical properties that contribute to its biological activity:

- Solubility : It is soluble in organic solvents, making it suitable for various experimental setups.

- Stability : The compound shows stability under physiological conditions, allowing for effective cellular uptake and interaction with target molecules.

- Metabolic Pathways : NCMEE can be metabolized into other biologically active forms, such as 6-hydroxymelatonin, which further enhances its therapeutic potential .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Neuroprotective Effects

A study investigated the neuroprotective effects of NCMEE in a rat model of Alzheimer's disease. The results indicated that treatment with NCMEE significantly improved cognitive function and reduced markers of oxidative stress in the brain. This suggests a potential therapeutic role for NCMEE in neurodegenerative conditions . -

Circadian Rhythm Regulation

Research on the effects of NCMEE on sleep patterns demonstrated that administration improved sleep quality in subjects with sleep disorders. The study highlighted the compound's ability to enhance melatonin receptor activity, thereby regulating circadian rhythms effectively . -

Antioxidant Mechanism

A study using yeast models showed that NCMEE effectively reduced lipid peroxidation induced by hydrogen peroxide exposure. This indicates its role in modulating oxidative stress responses at the cellular level .

Propriétés

IUPAC Name |

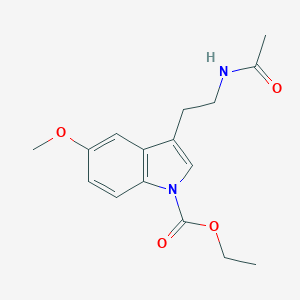

ethyl 3-(2-acetamidoethyl)-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-4-22-16(20)18-10-12(7-8-17-11(2)19)14-9-13(21-3)5-6-15(14)18/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGYDVCSRYZANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464880 | |

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519186-54-0 | |

| Record name | AGN-PC-008FAG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.